Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate
Description
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate (CAS: 898792-44-4) is a specialized organic compound featuring a morpholine-substituted phenyl group linked to a γ-ketobutyrate ester. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 305.37 g/mol . This structural motif is significant in medicinal chemistry, where morpholine derivatives are often employed to enhance solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[3-(morpholin-4-ylmethyl)phenyl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-22-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-21-11-9-18/h3-5,12H,2,6-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEIZVUHKJZQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643117 | |
| Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-44-4 | |
| Record name | Ethyl 3-(4-morpholinylmethyl)-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and a ketone or aldehyde to form a β-amino ketone. This intermediate is then subjected to esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Scientific Research Applications
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterases and legumain enzymes by binding to their active sites, thereby preventing substrate access and subsequent enzyme activity . This inhibition can modulate various biological pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compounds such as ethyl 4-(3-chlorophenyl)-4-oxobutyrate (C₁₂H₁₃ClO₃, MW: 240.69) and ethyl 4-(3-bromophenyl)-4-oxobutyrate (C₁₂H₁₃BrO₃, MW: 285.14) exhibit halogen substituents instead of the morpholinomethyl group.
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Property Inference |
|---|---|---|---|---|
| Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | 3-Cl | C₁₂H₁₃ClO₃ | 240.69 | High lipophilicity |
| Ethyl 4-(3-iodophenyl)-4-oxobutyrate | 3-I | C₁₂H₁₃IO₃ | 332.14 | Enhanced steric bulk |
| Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate | 3,4-diCl | C₁₂H₁₂Cl₂O₃ | 275.13 | Increased metabolic stability |
Methoxy-Substituted Derivatives
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate (C₁₃H₁₆O₄, MW: 236.27) replaces the morpholinomethyl group with a methoxy (-OCH₃) group. The electron-donating methoxy group improves solubility in polar solvents compared to halogenated analogs but may reduce binding affinity in hydrophobic environments .
Heterocyclic Amine Modifications
Morpholine vs. Piperidine/Pyrrolidine Derivatives
Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate and ethyl 4-oxo-4-[(4-pyrrolidinomethyl)phenyl]butyrate feature piperidine (6-membered ring with one nitrogen) and pyrrolidine (5-membered ring with one nitrogen), respectively. Morpholine’s oxygen atom provides additional hydrogen-bonding capacity, which may improve interactions with biological targets compared to purely nitrogenous heterocycles .
| Compound Name | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Property Inference |
|---|---|---|---|---|
| Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate | Morpholine | C₁₆H₁₉NO₄ | 305.37 | Enhanced solubility in H₂O |
| Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate | Piperidine | C₁₈H₂₃NO₃ | 301.38 | Reduced polarity |
| Ethyl 4-oxo-4-[(4-pyrrolidinomethyl)phenyl]butyrate | Pyrrolidine | C₁₇H₂₁NO₃ | 287.36 | Increased conformational flexibility |
Trifluoromethyl and Cyano Derivatives
Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butyrate (C₁₃H₁₃F₃O₃, MW: 274.24) and ethyl 4-(3-cyanophenyl)-4-oxobutyrate (C₁₃H₁₃NO₃, MW: 243.25) incorporate electron-withdrawing groups.
Chain Length and Functional Group Variations
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C₁₄H₁₈O₄, MW: 250.29) extends the carbon chain between the phenyl and ketone groups from four carbons (butyrate) to five (valerate).
Key Research Findings
Solubility Trends : Morpholine-containing derivatives generally exhibit higher aqueous solubility than halogenated or alkyl-substituted analogs due to hydrogen-bonding capabilities .
Bioactivity Implications: The morpholinomethyl group in this compound may improve target engagement in kinase inhibitors, as morpholine is a common pharmacophore in drugs like gefitinib .
Synthetic Accessibility : Halogenated derivatives (e.g., chloro, bromo) are often synthesized via nucleophilic aromatic substitution, whereas morpholine-containing analogs require more complex alkylation or reductive amination steps .
Biological Activity
Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C17H23NO4
- CAS Number : 898792-44-4
- Linear Formula : C17H23NO4
This compound features a morpholinomethyl group, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity . In various studies, these compounds have been tested against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The results suggest that some derivatives show significant antimicrobial effects, making them potential candidates for further development as antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells. The specific pathways affected include those related to apoptosis signaling and cell growth regulation .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters. By inhibiting this enzyme, the compound may increase levels of serotonin and norepinephrine in the brain, contributing to potential antidepressant effects.
- Receptor Binding : It may also interact with various receptors involved in neurotransmission and cellular signaling pathways, influencing cellular responses and contributing to its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of several synthesized derivatives, this compound was found to exhibit moderate to significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those for commonly used antibiotics, suggesting a potential role in treating resistant infections.
- Cancer Cell Line Studies : A detailed investigation into its anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting the hypothesis that the compound induces apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | MAO-A Inhibition |
|---|---|---|---|
| This compound | Moderate | Significant | Yes |
| Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate | Moderate | Moderate | Yes |
| Moclobemide | Low | None | Yes |
This table illustrates how this compound compares with other similar compounds regarding their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
